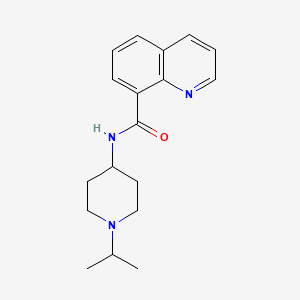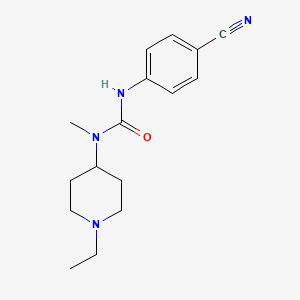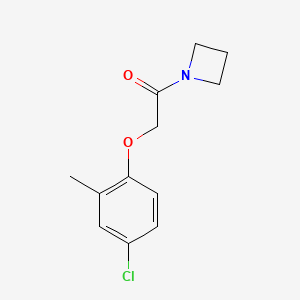![molecular formula C12H17FN2O B7474687 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have insecticidal properties, making it a potential candidate for use as an insecticide. However, further studies are needed to determine its safety and efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its potential applications in various fields. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer and as an insecticide. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea. One area of research could focus on its potential use as an insecticide, as it has been shown to be effective against various insect pests. Another area of research could focus on its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are also needed to determine its safety and efficacy in vivo, as well as its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been achieved using different methods. One of the most common methods involves the reaction of 4-fluoro-3-methylbenzylamine with isobutyl isocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the resulting product is purified using column chromatography. Other methods include the reaction of 4-fluoro-3-methylbenzylamine with isocyanate derivatives, such as tert-butyl isocyanate or ethyl isocyanate.
Applications De Recherche Scientifique
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been studied for its potential use as an insecticide, as it has been shown to be effective against various insect pests.
Propriétés
IUPAC Name |
1-[(4-fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)15-12(16)14-7-10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDPDPUQOYYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
